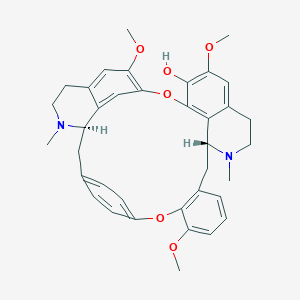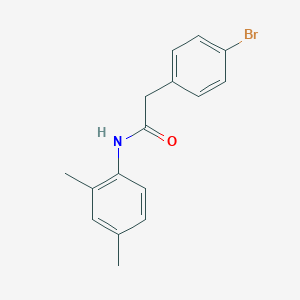
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) is a synthetic steroid ester that belongs to the class of fluorinated steroids. It is structurally characterized by the substitution of a fluoro group at the 16th position and an oxo group at the 3rd position of the androstane skeleton, with a propanoate ester at the 17th position
Méthodes De Préparation
The synthesis of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) involves several steps:
Synthetic Routes: The synthesis typically starts with the precursor testosterone
Reaction Conditions: The fluorination reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) follows similar synthetic routes but on a larger scale.
Analyse Des Réactions Chimiques
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17th position, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group at the 3rd position to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The fluoro group at the 16th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving fluorinated steroids and their chemical properties.
Biology: The compound is utilized in research on steroid hormone receptors and their interactions with fluorinated steroids.
Mécanisme D'action
The mechanism of action of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) involves its interaction with androgen receptors. The compound binds to the androgen receptor, leading to the activation of the receptor and subsequent regulation of gene transcription. This results in various physiological effects, including modulation of protein synthesis and cell growth . The presence of the fluoro group at the 16th position enhances the binding affinity and selectivity of the compound for the androgen receptor .
Comparaison Avec Des Composés Similaires
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) can be compared with other similar compounds:
Similar Compounds: Some similar compounds include 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate and other fluorinated steroids.
Uniqueness: The unique structural feature of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) is the presence of the fluoro group at the 16th position, which distinguishes it from other fluorinated steroids.
Propriétés
Numéro CAS |
10183-45-6 |
|---|---|
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,16S,17R)-16-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H31FO3/c1-4-19(25)26-20-18(23)12-17-15-6-5-13-11-14(24)7-9-21(13,2)16(15)8-10-22(17,20)3/h11,15-18,20H,4-10,12H2,1-3H3/t15-,16+,17+,18+,20+,21+,22+/m1/s1 |
Clé InChI |
AFBZBYQKIMBONK-RNXAVOFCSA-N |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
SMILES isomérique |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)F |
SMILES canonique |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Synonymes |
16-.beta.-Fluoro-17-.beta.- (1-oxopropoxy)-androst-4-en-3-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)





